molecular formula C14H13Cl2NO3S B5754619 N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B5754619
M. Wt: 346.2 g/mol
InChI Key: JLBPVCFNHZJNFK-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-14-9-10(15)3-8-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBPVCFNHZJNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-ethoxybenzenesulfonamide
  • N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
  • N-(2,5-dichlorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the ethoxy group on the benzenesulfonamide moiety

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